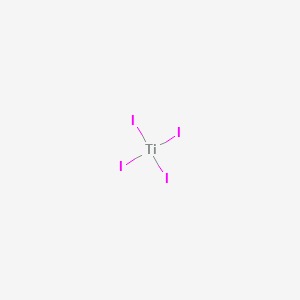

Titanium(IV) iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7720-83-4 |

|---|---|

Molecular Formula |

I4Ti |

Molecular Weight |

555.485 g/mol |

IUPAC Name |

titanium(4+);tetraiodide |

InChI |

InChI=1S/4HI.Ti/h4*1H;/q;;;;+4/p-4 |

InChI Key |

NLLZTRMHNHVXJJ-UHFFFAOYSA-J |

SMILES |

[Ti](I)(I)(I)I |

Canonical SMILES |

[Ti+4].[I-].[I-].[I-].[I-] |

Other CAS No. |

7720-83-4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Structural Landscape of Titanium Tetraiodide: A Technical Guide to Its Polymorphs

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the solid-state chemistry of precursor materials is paramount. Titanium tetraiodide (TiI₄), a key intermediate in the purification of titanium and a potential catalyst, exhibits a fascinating structural diversity known as polymorphism. This technical guide provides an in-depth analysis of the known polymorphs of TiI₄, detailing their crystal structures, synthesis, and the experimental protocols for their characterization.

Titanium tetraiodide is known to exist in at least three distinct polymorphic forms: a metastable cubic phase, a stable monoclinic phase, and a high-pressure trigonal phase. The arrangement of TiI₄ molecules in the crystal lattice dictates the material's physical and chemical properties, making the study of its polymorphism crucial for its application.

Crystal Structure Data of TiI₄ Polymorphs

The crystallographic parameters of the three known polymorphs of titanium tetraiodide are summarized below for comparative analysis.

| Parameter | Cubic Polymorph [1] | Monoclinic Polymorph [2][3] | High-Pressure Trigonal Polymorph |

| Crystal System | Cubic | Monoclinic | Trigonal |

| Space Group | Pa3 | C2/c | P-3m1 |

| Lattice Parameters | a = 12.21 Å | a = 13.33 Å, b = 7.89 Å, c = 13.33 Å, β = 109.4° | a = 4.0178(2) Å, c = 6.6299(3) Å (at 300 K) |

| Unit Cell Volume | 1820.2 ų | 1317.9 ų | 92.8 ų |

| Z | 8 | 4 | 0.5 |

| Calculated Density | 4.25 g/cm³ | 4.37 g/cm³ | Not Reported |

| Ti-I Bond Distances | 2.61 Å | 2.60 - 2.97 Å | Not Reported |

| Stability | Metastable at room temperature | Stable at ambient conditions | Stable at high pressure |

Experimental Protocols

Synthesis of TiI₄ Polymorphs

Cubic Polymorph: The metastable cubic polymorph of TiI₄ is typically obtained through the crystallization of titanium tetraiodide from a melt or a supersaturated solution. A common laboratory-scale synthesis involves the direct reaction of titanium metal with excess iodine in a sealed, evacuated quartz ampoule.

-

Procedure:

-

Place high-purity titanium sponge or powder and iodine crystals in a quartz tube.

-

Evacuate the tube to a high vacuum and seal it.

-

Heat the ampoule in a tube furnace to approximately 425 °C.[1]

-

Maintain the temperature for several hours to ensure complete reaction.

-

Slowly cool the ampoule to room temperature, allowing for the formation of TiI₄ crystals. The initial crystalline product is often the cubic polymorph.

-

Monoclinic Polymorph: The thermodynamically stable monoclinic polymorph can be obtained by the spontaneous transformation of the cubic form over time at ambient temperature. To accelerate this process or to directly synthesize the monoclinic phase, annealing of the cubic polymorph or controlled crystallization from the vapor phase can be employed.

-

Procedure (via transformation):

-

Synthesize the cubic polymorph as described above.

-

Store the cubic crystals at room temperature. The transformation to the monoclinic phase can take from days to months.

-

The transformation can be monitored by periodic powder X-ray diffraction analysis.

-

High-Pressure Trigonal Polymorph: This polymorph is synthesized under conditions of high pressure and high temperature.

-

Procedure:

-

Load a sample of cubic or monoclinic TiI₄ into a high-pressure apparatus, such as a multi-anvil press.

-

Increase the pressure to approximately 6 GPa.

-

Raise the temperature to 900 °C.

-

Hold these conditions for a sufficient time to allow for the phase transformation.

-

Quench the sample to room temperature before releasing the pressure.

-

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD): To obtain detailed structural information, including atomic coordinates and bond parameters, single-crystal X-ray diffraction is the definitive technique.

-

Methodology:

-

A suitable single crystal of a TiI₄ polymorph is carefully selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell parameters and space group.

-

The crystal structure is then solved and refined using specialized software to yield the final atomic coordinates and geometric parameters.

-

Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for phase identification, monitoring phase transformations, and determining lattice parameters of polycrystalline samples.

-

Methodology:

-

A finely ground powder of the TiI₄ sample is prepared.

-

The powder is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam in a diffractometer.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample and can be compared to databases or calculated patterns for phase identification.

-

Visualizing Polymorphic Relationships and Experimental Workflows

References

Physical and chemical properties of titanium tetraiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of titanium tetraiodide (TiI₄). It is intended to be a valuable resource for professionals in research, science, and drug development who are working with or considering the use of this compound.

Physical Properties

Titanium tetraiodide is a dark brown to black, volatile solid at room temperature.[1][2][3] It is a rare example of a molecular binary metal iodide, characterized by isolated tetrahedral Ti(IV) centers.[1][4] The strong intermolecular van der Waals forces in titanium tetraiodide contribute to its relatively high melting and boiling points compared to its lighter halide counterparts like titanium tetrachloride.[1][4]

Table 1: Physical Properties of Titanium Tetraiodide

| Property | Value | References |

| Molecular Formula | TiI₄ | [1][2] |

| Molar Mass | 555.485 g/mol | [1][5] |

| Appearance | Red-brown to dark brown or black crystals/powder | [1][2][3] |

| Melting Point | 150 °C (423 K) | [1][6] |

| Boiling Point | 377 °C (650 K) | [1][6] |

| Density | 4.3 g/cm³ | [1][6] |

| Crystal Structure | Cubic (metastable) and Monoclinic (stable) | [1] |

| Coordination Geometry | Tetrahedral | [1][2] |

| Ti-I Bond Distance | 261 pm | [1] |

| Dipole Moment | 0 D | [1][4] |

Chemical Properties

Titanium tetraiodide is a highly reactive compound, particularly in the presence of moisture.[3] Its chemical behavior is characterized by its Lewis acidity and susceptibility to hydrolysis and reduction.

-

Hydrolysis: TiI₄ undergoes violent hydrolysis in water to form titanium dioxide and hydrogen iodide.[1][3] This reactivity necessitates handling in a dry, inert atmosphere.[3]

-

Solubility: It is soluble in several organic solvents, including dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and carbon disulfide (CS₂).[1][4] There are two polymorphs of TiI₄, one of which is highly soluble in organic solvents.[1] The solubility in benzene has been reported as 32.7 g/L and in cyclohexane as 24.4 g/L at 23 °C for the cubic modification.

-

Lewis Acidity: Similar to other titanium tetrahalides, TiI₄ acts as a Lewis acid, forming adducts with Lewis bases.[1][4]

-

Reactivity with Alkenes and Alkynes: In solution, it reacts with alkenes and alkynes, leading to the formation of organoiodine derivatives.[1][4]

-

Reduction: Titanium tetraiodide can be reduced. When this reduction is carried out in the presence of titanium metal, it can form polymeric titanium(III) and titanium(II) derivatives.[1][4]

Crystal Structure

Titanium tetraiodide is known to exist in two crystalline forms.

-

Cubic Modification: This form, belonging to the space group Pa3-Th6, is typically formed when TiI₄ crystallizes from a melt or a supersaturated solution. It is, however, metastable at room temperature. In this structure, the Ti-I distance is 261 pm.[1]

-

Monoclinic Modification: The stable form of titanium tetraiodide has a monoclinic crystal structure. This structure is less well-defined but results from a crystallographic transformation of the cubic form.

The transition between these two forms can occur over a period ranging from days to months.

Experimental Protocols

Several methods for the synthesis of titanium tetraiodide have been reported.

Method 1: Direct Combination of Elements

This method involves the direct reaction of titanium metal with iodine.[1]

-

Procedure:

-

Carefully dried and degassed titanium metal powder and dried iodine are placed in separate legs of a U-shaped Pyrex tube.

-

The tube is cooled, evacuated, and sealed.

-

A small amount of titanium powder is transferred to the iodine-containing leg, which is then heated above the melting point of iodine to initiate the reaction.

-

The reaction is highly exothermic and should be carried out with caution, transferring small portions of titanium at a time.

-

Once the reaction is complete, the product is homogenized by heating both legs of the tube above the melting point of TiI₄ (150 °C) and moving the molten product back and forth.

-

The tube is then heated in a muffle furnace at 250 °C for several hours and cooled slowly.

-

Method 2: Halogen Exchange

This method involves a halogen exchange reaction between titanium tetrachloride (TiCl₄) and hydrogen iodide (HI).

-

Procedure:

-

A reaction flask is charged with titanium tetrachloride.

-

The flask is heated with stirring, and dry hydrogen iodide gas is introduced at a constant rate over several hours as the temperature is gradually increased.

-

Method 3: Oxide-Iodide Exchange

This method utilizes the reaction of titanium dioxide (TiO₂) with aluminum triiodide (AlI₃).[1][7]

-

Procedure:

Caption: Synthesis pathways for titanium tetraiodide.

Spectroscopic Data

The UV-visible spectrum of titanium tetraiodide has been reported. In benzene and cyclohexane solutions, it exhibits characteristic absorption peaks. The separation between the two longest wavelength peaks in the spectrum has been interpreted as corresponding to the energy difference between the d orbitals of titanium in a tetrahedral coordination environment.

Safety and Handling

Titanium tetraiodide is a hazardous substance that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[8][9] It may also cause respiratory irritation.[8] The compound reacts violently with water.[1]

-

Precautions:

-

Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere to prevent contact with moisture and air.[9][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing.[8][9]

-

Avoid breathing dust. A NIOSH-certified respirator may be required.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and moisture.[9][11] It is also light-sensitive.[10]

-

-

First Aid:

-

In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water.[9]

-

For eye contact, rinse cautiously with water for several minutes.[9]

-

If inhaled, move the person to fresh air.[9]

-

If swallowed, rinse the mouth but do not induce vomiting.[9]

-

In all cases of exposure, seek immediate medical attention.[10]

-

Caption: General handling workflow for titanium tetraiodide.

Caption: Reaction pathway for the hydrolysis of TiI₄.

References

- 1. Titanium tetraiodide - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Titanium » titanium tetraiodide [webelements.co.uk]

- 3. CAS 7720-83-4: Titanium iodide (TiI4), (T-4)- | CymitQuimica [cymitquimica.com]

- 4. Titanium_tetraiodide [bionity.com]

- 5. Titanium iodide (TiI4), (T-4)- | I4Ti | CID 111328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. US2819946A - Preparation of titanium tetraiodide - Google Patents [patents.google.com]

- 8. gelest.com [gelest.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. WebElements Periodic Table » Titanium » titanium tetraiodide [winter.group.shef.ac.uk]

Thermal decomposition mechanism of Titanium(IV) iodide

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Titanium(IV) Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal decomposition of this compound (TiI₄) is a cornerstone of the van Arkel-de Boer process, a method renowned for producing high-purity titanium metal.[1] This process leverages the reversible reaction of titanium with iodine, forming a volatile iodide that can be thermally decomposed to deposit highly pure titanium crystals.[2] This guide provides a comprehensive overview of the underlying thermal decomposition mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the key processes.

The Core Decomposition Mechanism

The thermal decomposition of this compound is not a single-step process but rather a complex series of temperature-dependent reactions involving lower-valent titanium iodides. The overall process can be summarized by the following equilibrium:

Ti(s) + 2I₂(g) ⇌ TiI₄(g)

This equilibrium shifts to the right at lower temperatures, favoring the formation of gaseous TiI₄ from impure titanium, and to the left at higher temperatures, leading to the deposition of pure titanium metal.[3]

Stepwise Decomposition Pathway

At elevated temperatures, typically on a heated filament, the decomposition of TiI₄(g) proceeds. While direct decomposition to titanium and iodine can occur at very high temperatures (above 1100 °C), a more nuanced mechanism involving the formation and subsequent decomposition of titanium diiodide (TiI₂) and triiodide (TiI₃) is also reported, particularly at temperatures below 1100 °C.[3] In this latter scenario, the initially formed pure titanium on the filament reacts with the incoming TiI₄ gas.

The proposed reaction steps are as follows:

-

Initial Decomposition: Gaseous this compound decomposes on the hot filament to produce solid titanium and iodine gas.

TiI₄(g) → Ti(s) + 2I₂(g)

-

Reaction with Deposited Titanium: The newly deposited, pure titanium can then react with further incoming TiI₄(g) to form lower iodides.

Ti(s) + TiI₄(g) → 2TiI₂(g)

-

Formation of Titanium Triiodide: Titanium diiodide can further react with TiI₄.

TiI₂(g) + TiI₄(g) → 2TiI₃(g)

-

Decomposition of Lower Iodides: These lower iodides also decompose at high temperatures, contributing to the deposition of pure titanium.

TiI₂(g) → Ti(s) + I₂(g)

2TiI₃(g) → Ti(s) + TiI₂(g) + 2I₂(g)

Signaling Pathway Diagram

The following diagram illustrates the relationships between the different species in the thermal decomposition process.

Quantitative Data

The efficiency and outcome of the thermal decomposition are highly dependent on temperature. The following table summarizes the key temperature ranges for the reactions involved.

| Reaction/Process | Temperature Range (K) | Description | Reference(s) |

| Formation of TiI₄ | 500 - 900 | Reaction of crude titanium with iodine gas to form volatile TiI₄. | [4] |

| Formation of TiI₂ | 700 - 900 | Reaction of Ti with TiI₄ to form gaseous TiI₂. | [4] |

| Decomposition of TiI₂ | 1300 - 1500 | Deposition of pure titanium from the decomposition of TiI₂. | [4] |

| Decomposition of TiI₄ | 1300 - 1800 | Deposition of pure titanium from the decomposition of TiI₄ on a heated filament. | [1][4] |

Thermodynamic Data

Thermodynamic properties of the key titanium iodides are crucial for understanding the process. The following data is sourced from the NIST WebBook.

| Compound | Formula | ΔfH°solid (kJ/mol) | S°solid (J/mol·K) |

| Titanium Diiodide | TiI₂ | - | - |

| Titanium Triiodide | TiI₃ | - | - |

| Titanium Tetraiodide | TiI₄ | -385.81 ± 4.64 | - |

Note: Standard enthalpy of formation (ΔfH°solid) and standard molar entropy (S°solid) at 298.15 K. Data for TiI₂ and TiI₃ solid phases are not fully available in the cited sources.

Experimental Protocols

The following provides a generalized methodology for the purification of titanium via the thermal decomposition of this compound, commonly known as the van Arkel-de Boer process.

Apparatus

A typical setup consists of:

-

A sealed, evacuated reaction vessel, often made of glass or metal.

-

An electrically heated filament, typically tungsten, suspended within the vessel.

-

A means to control the temperature of the vessel walls (iodide formation zone) and the filament (decomposition zone) independently.

-

A vacuum system to evacuate the vessel.

Procedure

-

Preparation: The reaction vessel is loaded with crude titanium (e.g., sponge) and a stoichiometric amount of iodine.

-

Evacuation: The vessel is sealed and evacuated to a low pressure to remove atmospheric contaminants.

-

Formation of TiI₄: The walls of the vessel are heated to a temperature range of 500-900 K.[4] This promotes the reaction between the crude titanium and sublimed iodine to form gaseous TiI₄. Impurities in the crude titanium are typically less reactive with iodine or form non-volatile iodides, and thus remain in the solid phase.

-

Decomposition of TiI₄: The tungsten filament is resistively heated to a temperature between 1300-1800 K.[1][4]

-

Deposition of Pure Titanium: Gaseous TiI₄ diffuses to the hot filament and decomposes, depositing high-purity, crystalline titanium. The liberated iodine gas diffuses back to the cooler vessel walls to react with more crude titanium, continuing the cycle.

-

Product Recovery: Once a sufficient amount of pure titanium has been deposited on the filament, the apparatus is cooled, and the crystal bar of pure titanium is removed.

Experimental Workflow Diagram

The following diagram outlines the workflow of the van Arkel-de Boer process.

Conclusion

The thermal decomposition of this compound is a sophisticated process that relies on carefully controlled temperature gradients to facilitate the transport and purification of titanium. While the overall reaction is a simple equilibrium, the underlying mechanism can involve the formation and decomposition of lower-valent titanium iodides. Understanding these pathways and the quantitative aspects of the process is crucial for optimizing the production of high-purity titanium for advanced applications. Further research into the specific kinetics of the individual decomposition steps could provide deeper insights and enhance process control.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding in Titanium Tetraiodide (TiI4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, bonding, and structural characterization of titanium tetraiodide (TiI4). The information presented herein is essential for professionals in research, materials science, and drug development who require a deep understanding of the physicochemical properties of this important inorganic compound.

Molecular Geometry and Bonding

Titanium tetraiodide is a fascinating molecule that exhibits different structural motifs in the gaseous and solid states. Understanding these differences is crucial for its application in various chemical processes, including as an intermediate in the van Arkel–de Boer process for the purification of titanium.

Gaseous Phase: A Tetrahedral Molecule

In the gaseous phase, titanium tetraiodide exists as a discrete molecule with a tetrahedral geometry. This structure is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, which posits that the four iodine atoms arrange themselves around the central titanium atom to minimize electrostatic repulsion.[1][2][3][4][5] The central titanium atom is considered to be sp³ hybridized. This tetrahedral arrangement results in a nonpolar molecule with a dipole moment of 0 D.

The relationship between VSEPR theory, hybridization, and the resulting molecular geometry of gaseous TiI4 can be visualized as follows:

Solid State: Cubic and Monoclinic Polymorphs

In the solid state, titanium tetraiodide exhibits polymorphism, with at least two known crystal structures: a cubic form and a monoclinic form.

-

Cubic Crystal Structure: This less stable, more soluble form consists of isolated tetrahedral TiI4 molecules, similar to the gaseous phase.

-

Monoclinic Crystal Structure (C2/c): This more stable form features a significant change in the coordination environment of the titanium atom. Here, the titanium atom is octahedrally coordinated to six iodine atoms. These TiI₆ octahedra share edges to form one-dimensional polymeric ribbons.[6] This change in coordination from tetrahedral to octahedral highlights the influence of intermolecular forces in the solid state.

Quantitative Data

The following tables summarize the key quantitative data for the molecular geometry and thermodynamic properties of titanium tetraiodide.

| Parameter | Value | State | Reference(s) |

| Ti-I Bond Length | 261 pm | Gaseous | |

| I-Ti-I Bond Angle | 109.5° (theoretical) | Gaseous | [1][2][3] |

| Dipole Moment | 0 D | Gaseous | |

| Table 1: Molecular Geometry Data for Gaseous TiI4. |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Lattice Parameters | a = 13.82 Å, b = 8.38 Å, c = 6.96 Å |

| β = 90.82° | |

| Ti-I Bond Lengths | 2.59 - 2.97 Å |

| Coordination Geometry | Distorted Octahedral (edge-sharing TiI₆) |

| Table 2: Crystallographic Data for Monoclinic TiI4.[6] |

| Property | Value (at 298.15 K) | State | Reference(s) |

| Standard Molar Entropy (S°) | 433.8 J/mol·K | Gaseous | |

| 251.0 J/mol·K | Solid | ||

| Standard Molar Heat Capacity (Cp) | 100.2 J/mol·K | Gaseous | |

| 124.7 J/mol·K | Solid | ||

| Table 3: Thermodynamic Data for TiI4. |

Experimental Protocols

The determination of the molecular and crystal structures of titanium tetraiodide requires careful handling due to its sensitivity to air and moisture. The following sections detail the experimental protocols for its synthesis and characterization.

Synthesis of Titanium Tetraiodide from the Elements

This method, a key step in the van Arkel–de Boer process, involves the direct reaction of titanium metal with iodine vapor at elevated temperatures.

Materials and Equipment:

-

Titanium powder or sponge

-

Iodine crystals

-

Quartz tube (sealed under vacuum)

-

Tube furnace with temperature control

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

In an inert atmosphere (e.g., a glovebox), place a stoichiometric amount of titanium metal and iodine crystals into a quartz tube.

-

Evacuate the quartz tube to a high vacuum and seal it.

-

Place the sealed tube in a tube furnace and heat it to 425 °C.

-

Maintain this temperature for several hours to ensure the complete reaction of titanium and iodine to form gaseous TiI4.

-

Slowly cool the furnace to room temperature to allow the TiI4 to crystallize.

-

The crude TiI4 can be purified by sublimation under a vacuum.

Characterization by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds like TiI4.

Equipment:

-

Gas-phase electron diffraction apparatus with a high-vacuum system

-

Electron gun

-

Nozzle for sample introduction

-

Electron detector (e.g., photographic plate or CCD camera)

Procedure:

-

Introduce a small amount of solid TiI4 into the sample reservoir connected to the inlet system of the GED apparatus.

-

Heat the sample reservoir to a temperature sufficient to generate a low-pressure vapor of TiI4.

-

Generate a high-energy electron beam from the electron gun.

-

Introduce the gaseous TiI4 sample into the diffraction chamber through a fine nozzle, where it intersects with the electron beam.

-

The scattered electrons form a diffraction pattern, which is recorded by the detector.

-

Analyze the diffraction pattern to determine the radial distribution of atoms in the molecule, from which the bond lengths and bond angles can be derived.

Characterization by Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of solid-state materials. Due to the air-sensitive nature of TiI4, special handling procedures are required.[6][7]

Equipment:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer for crystal mounting and orientation

-

Low-temperature device (cryostat)

-

Inert atmosphere glovebox

Procedure:

-

In an inert atmosphere glovebox, select a suitable single crystal of TiI4.

-

Mount the crystal on a goniometer head, typically using a cryoprotectant oil to prevent degradation.

-

Transfer the mounted crystal to the diffractometer, which is equipped with a low-temperature device to maintain an inert environment and reduce thermal vibrations.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell parameters and the intensities of the reflections.

-

Solve and refine the crystal structure to obtain the atomic positions, bond lengths, and bond angles.

The overall experimental workflow from synthesis to characterization can be summarized in the following diagram:

References

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. VSEPR and Molecular Shapes [ubcoapps.elearning.ubc.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 6. benchchem.com [benchchem.com]

- 7. ncl.ac.uk [ncl.ac.uk]

An In-depth Technical Guide to the Solubility of Titanium(IV) Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of Titanium(IV) iodide (TiI₄) in organic solvents. Understanding the solubility characteristics of this versatile Lewis acid is crucial for its application in organic synthesis, materials science, and potentially in specialized areas of drug development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and explores the key factors influencing the dissolution of TiI₄.

Physicochemical Properties of this compound

This compound is a red-brown to black crystalline solid under standard conditions. It is a molecular compound with a tetrahedral geometry. A key characteristic of TiI₄ is its sensitivity to moisture, hydrolyzing violently in water to form titanium dioxide and hydroiodic acid.[1][2] Therefore, all handling and solubility experiments must be conducted under anhydrous, inert conditions.

Notably, this compound can exist in at least two polymorphic forms, with the cubic modification reported to be significantly more soluble in organic solvents than its more stable counterpart.[3] This highlights the importance of the crystalline form when considering solubility data.

Solubility of this compound in Organic Solvents

The solubility of this compound is primarily dictated by the principle of "like dissolves like." As a nonpolar molecular compound, it exhibits greater solubility in nonpolar and weakly polar organic solvents. Its strong Lewis acidic character also allows for the formation of adducts with Lewis basic solvents, which can significantly enhance solubility.[3][4]

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, some data for non-coordinating hydrocarbon solvents has been reported. The table below summarizes the available quantitative data for the cubic polymorph of TiI₄.

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Benzene | C₆H₆ | 23 | 32.7 | 0.059 |

| Cyclohexane | C₆H₁₂ | 23 | 24.4 | 0.044 |

Data sourced from a 1978 study by Tornqvist and Libby.

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in several common organic solvents. This solubility is often attributed to the formation of soluble complexes or adducts.

| Solvent | Chemical Formula | Solubility |

| Dichloromethane | CH₂Cl₂ | Soluble[4][5][6] |

| Chloroform | CHCl₃ | Soluble[4][5][6][7] |

| Carbon Disulfide | CS₂ | Soluble[4][5][6][7] |

Further research is required to quantify the solubility of this compound in these and other important organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), esters, and nitriles at various temperatures.

Factors Influencing the Solubility of this compound

The dissolution of this compound in an organic solvent is a complex process governed by several interrelated factors. A conceptual overview of these factors is presented in the diagram below.

Caption: Key factors influencing the solubility of this compound.

-

Solute Properties: The inherent properties of TiI₄, such as its molecular size, surface area, and importantly, its crystalline form (polymorphism), play a critical role.[3] Its strong Lewis acidity allows for interactions with a range of solvents.

-

Solvent Properties: The polarity and Lewis basicity of the solvent are paramount. Nonpolar solvents will rely on weaker van der Waals forces for dissolution, while Lewis basic solvents can form coordinate bonds with the titanium center, leading to the formation of soluble adducts.

-

System Conditions: Temperature generally has a significant effect on solubility, typically increasing the solubility of solids in liquids. Pressure is a more significant factor for the solubility of gases.

Experimental Protocol for Determining the Solubility of this compound

Due to the air- and moisture-sensitive nature of this compound, its solubility must be determined using techniques that employ an inert atmosphere. The following protocol is a detailed adaptation of the widely used "shake-flask" method.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Schlenk flask or similar reaction vessel with a sidearm for inert gas purging

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringes and needles for liquid transfer under inert atmosphere

-

Syringe filters (PTFE, 0.2 µm)

-

Gastight vials for sample collection

-

Analytical balance

-

UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of TiI₄.

Caption: Workflow for the determination of this compound solubility.

Detailed Procedure

-

Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous and deoxygenated by appropriate methods (e.g., distillation from a suitable drying agent, sparging with inert gas).

-

Addition of Solute and Solvent: In a glovebox or under a positive pressure of inert gas, add an excess amount of this compound to a pre-weighed Schlenk flask. Record the mass of TiI₄. Using a cannula or syringe, transfer a known volume of the anhydrous solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the suspension vigorously using a magnetic stirrer to ensure intimate contact between the solid and the solvent. Allow the system to equilibrate for a sufficient period (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solution remains constant.

-

Sample Collection: Stop the stirring and allow the excess solid to settle completely. Under a positive pressure of inert gas, carefully withdraw an aliquot of the supernatant using a syringe fitted with a pre-dried syringe filter. This step is critical to ensure that no solid particles are transferred.

-

Sample Analysis: Immediately transfer the filtered, saturated solution to a pre-weighed, gastight vial. Determine the mass of the collected solution. Dilute the sample to a known concentration with the same anhydrous solvent. Analyze the concentration of this compound in the diluted solution using a suitable analytical method. UV-Vis spectrophotometry is a potential method, provided a calibration curve is established and there are no interfering absorbances from the solvent.

-

Calculation: From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. Express the solubility in appropriate units (e.g., g/L, mol/L).

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, qualitative information and an understanding of the underlying chemical principles provide a solid foundation for researchers. The provided experimental protocol offers a robust methodology for generating new, high-quality solubility data for this important and reactive compound. Further systematic studies are encouraged to expand the quantitative solubility database for TiI₄ across a broader range of solvents and temperatures to facilitate its wider application in science and industry.

References

- 1. Cas 7550-45-0,Titanium(IV) chloride | lookchem [lookchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Titanium tetraiodide - Wikipedia [en.wikipedia.org]

- 4. heegermaterials.com [heegermaterials.com]

- 5. TITANIUM (IV) IODIDE CAS#: 7720-83-4 [m.chemicalbook.com]

- 6. Titanium_tetraiodide [chemeurope.com]

- 7. CAS 7720-83-4: Titanium iodide (TiI4), (T-4)- | CymitQuimica [cymitquimica.com]

The Genesis of a Purifying Agent: A Technical History of Titanium(IV) Iodide

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and synthesis of Titanium(IV) iodide.

Introduction

This compound (TiI₄), a striking red-brown to black crystalline solid, holds a significant place in the annals of inorganic chemistry. First synthesized in the mid-19th century, its primary claim to fame is its pivotal role as a volatile intermediate in the van Arkel-de Boer process, a method that for decades was the only way to produce ultra-pure titanium metal. This technical guide delves into the historical context of its discovery, outlines the key methods for its synthesis with detailed experimental protocols, and presents its fundamental physicochemical properties. For the modern researcher, an understanding of the historical development and synthetic routes of this compound can provide valuable insights into the principles of metal purification and halide chemistry.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of titanium itself. While titanium was discovered as an element by William Gregor in 1791, its isolation in a pure, ductile form proved to be a significant challenge. Early attempts at purification were hindered by titanium's high reactivity, particularly its propensity to form stable carbides and nitrides.

The first documented synthesis of this compound was by Rudolph Weber in 1863 .[1] His work, "Ueber die isomeren Modificationen der Titansäure und über einige Titanverbindungen" (On the isomeric modifications of titanic acid and on some titanium compounds), published in Annalen der Physik, described the formation of this volatile iodide.[1]

However, the true significance of TiI₄ was not fully realized until 1925, when Anton Eduard van Arkel and Jan Hendrik de Boer developed the "iodide process" (later known as the van Arkel-de Boer process) for the purification of titanium and zirconium. This process exploited the volatility of TiI₄ to separate titanium from its less reactive impurities. The impure metal is reacted with iodine to form gaseous TiI₄, which is then decomposed on a hot filament to deposit highly pure titanium metal, regenerating the iodine. This elegant method was instrumental in providing the high-purity titanium needed for fundamental research and the development of its alloys.

Physicochemical Properties

This compound is a molecular compound consisting of a central titanium atom in the +4 oxidation state tetrahedrally coordinated to four iodine atoms. Its properties are a direct reflection of its molecular nature and the relatively weak van der Waals forces between the TiI₄ molecules.

| Property | Value | Reference |

| Molecular Formula | TiI₄ | [1] |

| Molar Mass | 555.485 g/mol | [1] |

| Appearance | Red-brown to black crystals | [1] |

| Melting Point | 150 °C (423 K) | [1] |

| Boiling Point | 377 °C (650 K) | [1] |

| Density | 4.3 g/cm³ | [1] |

| Crystal Structure | Cubic | [1] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, CS₂. Hydrolyzes in water. | [1] |

| Ti-I Bond Length | 261 pm |

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Direct Synthesis from the Elements

The most common and straightforward method for preparing high-purity this compound is the direct reaction of titanium metal with elemental iodine at elevated temperatures.

Reaction: Ti(s) + 2 I₂(g) → TiI₄(g)

This reaction is typically carried out in a sealed tube furnace. The volatile TiI₄ product sublimes and can be collected in a cooler part of the apparatus, separating it from non-volatile impurities present in the titanium starting material.

Caption: Direct Synthesis of this compound.

Halide Exchange

This compound can also be prepared via a halide exchange reaction between Titanium(IV) chloride and hydrogen iodide.

Reaction: TiCl₄(l) + 4 HI(g) → TiI₄(s) + 4 HCl(g)

Caption: Halide Exchange Synthesis of TiI₄.

Oxide-Iodide Exchange

A less common but effective method involves the reaction of titanium dioxide with aluminum(III) iodide.

Reaction: 3 TiO₂(s) + 4 AlI₃(s) → 3 TiI₄(g) + 2 Al₂O₃(s)

This reaction requires heating the mixture, and the volatile TiI₄ is separated from the non-volatile aluminum oxide by sublimation.

Caption: Oxide-Iodide Exchange Synthesis.

Experimental Protocols

The following is a detailed protocol for the direct synthesis of this compound, adapted from Inorganic Syntheses.

Materials:

-

Titanium metal (powder or sponge)

-

Iodine crystals

-

Quartz or Pyrex reaction tube

-

Tube furnace

-

Schlenk line or inert atmosphere glovebox

-

Collection flask

Procedure:

-

Apparatus Setup: A quartz or heavy-walled Pyrex tube (approximately 60 cm in length and 2.5 cm in diameter) is used as the reaction vessel. One end of the tube is sealed, and the other end is connected to a vacuum line via a stopcock.

-

Reactant Loading: The reaction tube is charged with a stoichiometric amount of titanium metal and iodine crystals. For example, 4.8 g (0.1 mol) of titanium powder and 50.8 g (0.2 mol) of iodine. The reactants should be placed at the sealed end of the tube.

-

Caution: Iodine is corrosive and has a high vapor pressure. Handle in a well-ventilated fume hood.

-

-

Evacuation and Sealing: The tube is connected to a vacuum line, and the air is evacuated. The tube is gently heated with a heat gun to remove any adsorbed moisture and to sublime any iodine that may have condensed on the walls. The tube is then sealed under vacuum.

-

Reaction: The sealed tube is placed in a tube furnace with the end containing the reactants positioned in the center of the hot zone. The furnace is heated to 400-425 °C. The reaction is typically complete within 24 hours. During this time, the red-brown vapor of TiI₄ will fill the tube.

-

Purification by Sublimation: After the reaction is complete, the furnace is allowed to cool. The TiI₄ product will have sublimed to the cooler end of the tube. To further purify the product, the end of the tube containing the crude product can be heated to 200-250 °C while the other end is cooled with air or a damp cloth. The pure TiI₄ will sublime and crystallize in the cold zone as dark, lustrous crystals.

-

Product Recovery: The tube is opened in an inert atmosphere (glovebox or under a stream of inert gas) to prevent hydrolysis of the product. The crystals of this compound are collected and stored in a tightly sealed container in a desiccator.

Yield: The yield of purified this compound is typically greater than 95% based on the limiting reagent.

Role in the van Arkel-de Boer Process

The van Arkel-de Boer process is a classic example of chemical vapor transport and was the first industrial process for producing high-purity, ductile titanium.

Process Overview:

-

Formation of TiI₄: Impure titanium metal is placed in an evacuated vessel with a small amount of iodine. The vessel is heated to 150-200 °C. At this temperature, the iodine reacts with the titanium to form gaseous this compound, leaving behind less reactive impurities.

-

Decomposition of TiI₄: A tungsten or titanium filament within the vessel is electrically heated to a high temperature (1200-1400 °C). The gaseous TiI₄ molecules that come into contact with the hot filament decompose.

-

Deposition of Pure Titanium: Pure titanium metal deposits on the hot filament, forming a growing rod of high-purity titanium.

-

Regeneration of Iodine: The iodine that is released during the decomposition is free to react with more of the impure titanium, continuing the cycle until all the titanium has been transported to the filament.

Caption: The van Arkel-de Boer Process Workflow.

Conclusion

From its initial discovery in the 19th century to its crucial role in the development of high-purity titanium, this compound has proven to be a compound of significant scientific and industrial importance. Its synthesis, properties, and reactivity are classic examples of inorganic halide chemistry. For contemporary researchers, the methods developed for the preparation and purification of TiI₄ continue to be relevant, not only for accessing this specific compound but also as a foundation for the synthesis of other anhydrous metal halides and for understanding the principles of chemical vapor transport. The historical journey of this compound serves as a testament to the enduring value of fundamental chemical discovery and its application in materials science.

References

In-Depth Technical Guide to the Electronic Spectrum Analysis of Titanium(IV) Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) iodide (TiI₄) is a tetrahedral, d⁰ transition metal halide characterized by its intense color, a direct manifestation of its electronic structure. Unlike many other titanium(IV) compounds which are colorless, the deep brown-red hue of TiI₄ arises from strong electronic transitions in the visible region of the electromagnetic spectrum.[1] A thorough analysis of its electronic spectrum provides valuable insights into the nature of the metal-ligand bonding, molecular orbital energies, and the compound's potential for photochemical applications.

This technical guide offers a comprehensive overview of the electronic spectrum of TiI₄, detailing the underlying theoretical principles, experimental protocols for its measurement, and a summary of the available spectral data. The content is tailored for professionals in research and development who require a deep understanding of the spectroscopic properties of transition metal complexes.

Theoretical Background: Ligand-to-Metal Charge Transfer (LMCT) Spectroscopy

The electronic spectrum of this compound is dominated by ligand-to-metal charge transfer (LMCT) transitions.[2][3] In this d⁰ complex, the titanium center has no valence d-electrons to participate in d-d transitions, which are typically weak and responsible for the color of many other transition metal complexes.[4]

Instead, the absorption of light promotes an electron from a high-energy molecular orbital (MO) that is primarily composed of atomic orbitals from the iodide ligands to a lower-energy, empty molecular orbital that is predominantly centered on the titanium(IV) ion.[2][3] This process can be conceptualized as a photo-induced internal redox reaction, where the iodide ligands are transiently oxidized and the titanium center is transiently reduced.

The energy required for this transition is dictated by several factors:

-

The high oxidation state of the metal: The +4 oxidation state of titanium makes it a good electron acceptor, lowering the energy of its d-orbitals.

-

The reducing nature of the ligands: Iodide is a relatively easily oxidized halide, meaning its p-orbitals are at a relatively high energy level.

This combination of a high-oxidation-state metal and easily oxidizable ligands results in a small energy gap between the filled ligand-based MOs and the empty metal-based MOs, leading to absorption in the visible region of the spectrum. The intensity of LMCT bands is typically high, with large molar absorptivity (ε) values, as they are generally Laporte and spin-allowed transitions.[5]

Molecular Orbital Diagram for Tetrahedral TiI₄

The electronic transitions in TiI₄ can be visualized using a simplified molecular orbital diagram for a tetrahedral complex. The valence orbitals of the central titanium atom (3d, 4s, and 4p) combine with the valence p-orbitals of the four iodide ligands to form molecular orbitals. In a tetrahedral field, the five d-orbitals split into a lower energy 'e' set and a higher energy 't₂' set. The highest occupied molecular orbitals (HOMOs) are derived from the non-bonding p-orbitals of the iodide ligands, which transform as t₁, e, and t₂. The lowest unoccupied molecular orbitals (LUMOs) are the empty d-orbitals of the Ti(IV) center, which are the 'e' and 't₂' sets. The lowest energy electronic transitions, and thus those responsible for the color, are from the highest-lying ligand orbitals (t₁) to the lowest-lying metal orbitals (e).

Caption: Molecular orbital diagram for TiI₄ illustrating the LMCT transition.

Quantitative Spectral Data

The electronic absorption spectrum of this compound in cyclohexane solution shows broad and intense bands characteristic of charge-transfer transitions. The lowest energy transition is observed in the visible region, giving the compound its distinct color. A comparison with other titanium(IV) halides demonstrates a clear trend: as the electronegativity of the halide ligand decreases (from Cl to I), the energy of the first LMCT band also decreases. This is because the p-orbitals of the more easily oxidized, less electronegative halides are higher in energy, thus reducing the energy gap for the transition.

| Compound | First LMCT Band (cm⁻¹) | First LMCT Band (nm) | Solvent |

| TiI₄ | 19,600 | ~510 | Cyclohexane |

| TiBr₄ | 29,500 | ~339 | Cyclohexane |

| TiCl₄ | 35,400 | ~282 | Cyclohexane |

Data sourced from "Charge-transfer bands in the electronic spectra of transition-metal complexes".[6] Note: Molar absorptivity (ε) values for these transitions were not available in the consulted literature. For complete spectral data, including molar absorptivities and higher energy bands, consultation of the primary literature, specifically R. J. H. Clark and C. J. Willis, J. Chem. Soc. A, 1971, 838-840, is recommended.

Experimental Protocols

The acquisition of a high-quality electronic spectrum of TiI₄ requires meticulous experimental technique due to the compound's high sensitivity to moisture.

Materials and Reagents

-

This compound, high purity

-

Cyclohexane, spectroscopic grade, dried over a suitable drying agent (e.g., sodium/benzophenone ketyl) and freshly distilled under an inert atmosphere.

-

Schlenk flasks and other glassware, oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon.

-

Gas-tight syringes and cannulas.

-

Quartz cuvettes with an appropriate path length (e.g., 1 cm), oven-dried and cooled in a desiccator over a strong desiccant.

Instrumentation

-

A dual-beam UV-Vis spectrophotometer capable of scanning the range of at least 200-800 nm.

-

An inert atmosphere glovebox or Schlenk line for sample preparation.

Sample Preparation Workflow

The following procedure must be carried out under strictly anhydrous and anaerobic conditions.

Caption: Experimental workflow for the preparation and analysis of TiI₄ samples.

Measurement Procedure

-

Instrument Baseline: Record a baseline spectrum with cuvettes containing only the dry, spectroscopic grade cyclohexane in both the sample and reference beams.

-

Sample Measurement: Carefully place the sealed cuvette containing the TiI₄ solution in the sample beam path of the spectrophotometer.

-

Data Acquisition: Scan the desired wavelength range (e.g., 250-700 nm). The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.5). Adjust the concentration of the solution if necessary.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum to correct for solvent absorption and any optical mismatch between the cuvettes. Convert absorbance data to molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the molar concentration, and l is the path length of the cuvette in cm.

Conclusion

The electronic spectrum of this compound is a classic example of ligand-to-metal charge transfer phenomena. The intense absorption band at approximately 510 nm is responsible for its deep color and is a direct consequence of its d⁰ electronic configuration paired with easily oxidizable iodide ligands. The systematic decrease in the energy of the first LMCT band across the series TiCl₄ > TiBr₄ > TiI₄ provides a clear illustration of the influence of ligand electronegativity on electronic transition energies. Accurate measurement of the spectrum requires stringent anhydrous and anaerobic experimental conditions. This guide provides the foundational knowledge and procedural framework for researchers to effectively analyze and understand the electronic properties of this important transition metal halide.

References

- 1. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. uv visible absorption spectrum of titanium compounds complex ions hexaaquatitanium(III) hexaaquatitanium(II) titanium(IV) fluoride chloride complexes spectra Doc Brown's chemistry revision notes [docbrown.info]

- 5. careerendeavour.com [careerendeavour.com]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Titanium(IV) Iodide: Intermolecular Bonding and van der Waals Forces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(IV) iodide (TiI4) is a molecular inorganic compound that serves as a key intermediate in the purification of titanium metal and as a catalyst in organic synthesis.[1] Its physical properties are significantly influenced by strong intermolecular van der Waals forces, a consequence of the high polarizability of its iodine atoms. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and spectroscopic characterization of TiI4, with a focus on the nature of its intermolecular bonding. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in chemistry and materials science.

Introduction

This compound, a red-brown crystalline solid, is a rare example of a molecular binary metal iodide.[1] It consists of discrete, tetrahedral TiI4 molecules.[1] Unlike many other metal halides, TiI4 is volatile and can be distilled at atmospheric pressure.[1] This property is central to its application in the van Arkel-de Boer process for producing high-purity titanium metal.[1]

A defining characteristic of TiI4 is its relatively high melting point (150 °C) compared to titanium(IV) chloride (-24 °C).[1] This stark difference is not due to stronger covalent bonds within the molecule but rather to the significantly stronger intermolecular van der Waals forces between the TiI4 molecules.[1] Understanding these forces is crucial for comprehending the material's properties and for its application in various fields.

Intermolecular Bonding and Van der Waals Forces

The primary intermolecular interactions in solid TiI4 are London dispersion forces, a type of van der Waals force. These forces arise from temporary fluctuations in the electron density around a molecule, which induce temporary dipoles in neighboring molecules, leading to a weak electrostatic attraction.

The strength of London dispersion forces is directly related to the polarizability of the molecule—the ease with which its electron cloud can be distorted. In the titanium tetrahalides (TiF4, TiCl4, TiBr4, TiI4), the polarizability increases significantly down the group from fluorine to iodine. The larger electron cloud of iodine is more easily distorted than that of the smaller halogens. This high polarizability of the iodine atoms in TiI4 leads to strong instantaneous dipole-induced dipole interactions, resulting in the comparatively strong van der Waals forces observed in this compound.[1] This relationship is visualized in the diagram below.

Crystal Structure

This compound is known to exist in at least two crystalline polymorphs: a metastable cubic form and a more stable monoclinic form.[1]

-

Cubic Polymorph: This form is isomorphous with SnI4 and belongs to the space group Pa-3. The crystal lattice is composed of discrete tetrahedral TiI4 molecules.[1]

-

Monoclinic Polymorph: This is the thermodynamically more stable form of TiI4. It belongs to the space group C2/c. The structure consists of one-dimensional ribbons of edge-sharing TiI6 octahedra.

The crystallographic data for both polymorphs are summarized in the table below.

| Property | Cubic Polymorph[1] | Monoclinic Polymorph |

| Crystal System | Cubic | Monoclinic |

| Space Group | Pa-3 | C2/c |

| Lattice Constant (a) | 12.21 Å | 13.82 Å |

| Lattice Constant (b) | 12.21 Å | 8.38 Å |

| Lattice Constant (c) | 12.21 Å | 6.96 Å |

| Angle (β) | 90° | 90.82° |

| Ti-I Bond Distance | 261 pm | 2.59-2.97 Å |

Spectroscopic Characterization

Vibrational spectroscopy provides insight into the molecular structure and bonding of TiI4. Being a tetrahedral molecule (Td symmetry), TiI4 has four fundamental vibrational modes, all of which are Raman active, while only two are infrared active.

The observed vibrational frequencies are summarized in the table below.

| Vibrational Mode | Symmetry | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) |

| ν1 (stretching) | a1 | 162 | Inactive |

| ν2 (bending) | e | 51 | Inactive |

| ν3 (stretching) | t2 | 323 | 323 |

| ν4 (bending) | t2 | 67 | 67 |

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of TiI4. Due to the air and moisture sensitivity of the product, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Method 1: Direct Synthesis from Elements [1]

This method involves the direct reaction of titanium metal with iodine.

-

Reactants: Titanium powder or sponge, Iodine crystals.

-

Procedure:

-

A stoichiometric amount of titanium powder and iodine are placed in a sealed glass tube.

-

The tube is evacuated and sealed.

-

The reaction is initiated by heating the tube in a furnace at 425 °C.

-

The product, TiI4, sublimes to a cooler part of the tube.

-

The product can be purified by sublimation.

-

Method 2: Exchange Reaction from Titanium(IV) Chloride [1]

This method relies on the reaction of titanium(IV) chloride with hydrogen iodide.

-

Reactants: Titanium(IV) chloride (TiCl4), Hydrogen iodide (HI).

-

Procedure:

-

Gaseous hydrogen iodide is bubbled through liquid titanium(IV) chloride.

-

The reaction produces TiI4 and hydrogen chloride (HCl) gas.

-

The volatile HCl is removed with the gas stream.

-

The resulting TiI4 can be purified by distillation or recrystallization from a suitable solvent like dichloromethane.

-

Method 3: Oxide-Iodide Exchange from Aluminium Iodide [1]

This method utilizes the reaction between titanium dioxide and aluminum iodide.

-

Reactants: Titanium dioxide (TiO2), Aluminium iodide (AlI3).

-

Procedure:

-

A mixture of TiO2 and AlI3 in a 3:4 molar ratio is heated in an inert atmosphere.

-

The reaction produces TiI4 and aluminum oxide (Al2O3).

-

The volatile TiI4 is separated from the non-volatile Al2O3 by distillation.

-

Crystallographic Analysis

Single crystals of TiI4 suitable for X-ray diffraction can be grown by slow sublimation or by slow cooling of a saturated solution in a non-coordinating solvent.

-

Procedure:

-

A suitable crystal is mounted on a goniometer head in a dry, inert atmosphere.

-

The mounted crystal is transferred to the diffractometer, which is equipped with a low-temperature device to minimize thermal vibrations and potential decomposition.

-

A monochromatic X-ray beam is directed at the crystal.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell parameters, space group, and ultimately the crystal structure.

-

Spectroscopic Analysis

Due to the sensitivity of TiI4 to air and moisture, spectroscopic measurements must be performed in sealed cells under an inert atmosphere.

-

Raman Spectroscopy:

-

A sample of TiI4 is sealed in a quartz capillary or a flat-bottomed quartz cell.

-

The sample is illuminated with a laser of a suitable wavelength.

-

The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.

-

-

Infrared (IR) Spectroscopy:

-

A solution of TiI4 in a dry, IR-transparent solvent (e.g., carbon disulfide) is prepared in a glovebox.

-

The solution is transferred to a sealed liquid IR cell with windows made of a material transparent in the mid-IR range (e.g., KBr or CsI).

-

Alternatively, a solid-state spectrum can be obtained by preparing a Nujol mull of the solid TiI4 in a glovebox and placing it between two IR-transparent plates.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a fascinating molecule where the often-subtle van der Waals forces play a dominant role in determining its physical properties. The high polarizability of iodine leads to strong London dispersion forces, which are responsible for its solid state at room temperature and its relatively high melting and boiling points. This technical guide has provided a detailed overview of the synthesis, structure, and spectroscopic properties of TiI4, with a focus on providing practical experimental guidance and quantitative data for researchers. A thorough understanding of the intermolecular forces in TiI4 is not only of fundamental chemical interest but also crucial for its applications in materials science and catalysis.

References

CAS number 7720-83-4 chemical properties

An In-depth Technical Guide to the Chemical Properties of Titanium(IV) Iodide (CAS No. 7720-83-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No. 7720-83-4). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies are provided for key properties, and a crucial synthetic pathway is visualized to enhance understanding of its chemical logic.

This compound, also known as titanium tetraiodide, is an inorganic compound with the formula TiI₄. It is a notable intermediate in the purification of titanium metal through the van Arkel–de Boer process.[1][2] The compound is characterized as a red-brown to black crystalline solid.[1][3] It is sensitive to air, moisture, and light, and reacts violently with water in a process of hydrolysis.[4]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | I₄Ti | [5] |

| Molecular Weight | 555.49 g/mol | [3] |

| Appearance | Red-brown to black crystals or powder | [1][3] |

| Melting Point | 150 °C (302 °F) | [3] |

| Boiling Point | 377 °C (711 °F) | [3] |

| Density | 4.3 g/cm³ at 25 °C | [3] |

| Solubility in Water | Hydrolyzes | [1] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, and carbon disulfide.[5] Soluble in benzene and cyclohexane. | [5] |

| Crystal Structure | Cubic (metastable), converts to a more complex, stable form over time. |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are outlined below. Given the compound's sensitivity to air and moisture, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate laboratory techniques such as a glovebox or Schlenk line.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the direct reaction of titanium metal with elemental iodine.

Materials:

-

Titanium powder

-

Iodine crystals

-

A sealed reaction tube (e.g., a heavy-walled glass ampoule)

Procedure:

-

In an inert atmosphere glovebox, place stoichiometric amounts of titanium powder and iodine crystals into a reaction tube.

-

Evacuate the tube and seal it under vacuum.

-

Heat the sealed tube in a tube furnace to 425 °C.[1] The reaction is exothermic, so the initial heating should be gradual.

-

Maintain the temperature for several hours to ensure the reaction goes to completion.

-

Cool the furnace slowly to room temperature to allow for the formation of crystalline TiI₄.

-

The resulting product is a dark, crystalline solid.

Determination of Melting Point

The melting point of the air-sensitive TiI₄ is determined using a sealed capillary method.

Materials:

-

This compound sample

-

Glass capillary tubes

-

A melting point apparatus or an oil bath

-

A thermometer

Procedure:

-

Inside an inert atmosphere glovebox, load a small amount of finely powdered this compound into a glass capillary tube.

-

Seal the open end of the capillary tube using a flame.

-

Place the sealed capillary tube into the heating block of a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range represents the melting point. For pure TiI₄, a sharp melting point around 150 °C is expected.[3]

Determination of Boiling Point

The boiling point of TiI₄ can be determined by distillation under atmospheric or reduced pressure, given its ability to be distilled without decomposition.[1]

Materials:

-

This compound sample

-

Distillation apparatus (distilling flask, condenser, receiving flask) suitable for air-sensitive compounds

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the distillation apparatus under an inert atmosphere.

-

Place the this compound sample in the distilling flask.

-

Heat the flask gently using a heating mantle.

-

Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature of the distilling vapor at the thermometer bulb. This temperature is the boiling point. At atmospheric pressure, the boiling point of TiI₄ is 377 °C.[3]

Determination of Solubility

A colorimetric method can be employed to determine the solubility of this compound in organic solvents, as described by Tornqvist and Libby (1979).

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., benzene, cyclohexane)

-

A spectrophotometer

-

Volumetric flasks and pipettes

-

A temperature-controlled environment

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid to the solvent in a sealed container under an inert atmosphere.

-

Agitate the mixture at a constant temperature (e.g., 23 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it to a known concentration in a volumetric flask.

-

Measure the absorbance of the diluted solution at a wavelength corresponding to a strong absorption peak for TiI₄ (e.g., around 517 nm in benzene).

-

Using a previously established calibration curve of absorbance versus concentration (prepared from standards of known TiI₄ concentration), determine the concentration of TiI₄ in the diluted sample.

-

Calculate the original concentration in the saturated solution to determine the solubility. For example, the solubility in benzene at 23 °C was found to be 32.7 g/L.

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Direct synthesis of this compound from its elements.

Caption: Workflow of the Van Arkel-de Boer process for titanium purification.

References

Methodological & Application

Titanium(IV) Iodide: A Versatile Catalyst in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – Titanium(IV) iodide (TiI₄) is emerging as a powerful and versatile catalyst in organic synthesis, enabling a range of highly selective and efficient transformations. Its utility spans from promoting carbon-carbon bond formation to facilitating the synthesis of complex nitrogen-containing molecules. This application note provides detailed protocols and mechanistic insights into the use of TiI₄ in several key organic reactions, aimed at researchers, scientists, and professionals in drug development.

Diastereoselective Pinacol Coupling Reactions

This compound, in combination with a reducing agent such as copper or zinc, generates a low-valent titanium species in situ, which is highly effective in promoting the pinacol coupling of aldehydes and ketones to form 1,2-diols. This method is particularly valuable for its high diastereoselectivity.

Quantitative Data Summary:

| Entry | Aldehyde | Reducing Agent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dl:meso) |

| 1 | Benzaldehyde | Copper | Dichloromethane/Pivalonitrile | 12 | -78 to rt | 90 | >99:1 |

| 2 | 4-Chlorobenzaldehyde | Copper | Dichloromethane/Pivalonitrile | 12 | -78 to rt | 85 | >99:1 |

| 3 | Pivalaldehyde | Copper | Dichloromethane/Pivalonitrile | 12 | -78 to rt | 78 | >99:1 |

Experimental Protocol: Diastereoselective Pinacol Coupling of Benzaldehyde

-

To a stirred suspension of copper powder (127 mg, 2.0 mmol) in dichloromethane (2 mL) under an argon atmosphere, add a solution of this compound (555 mg, 1.0 mmol) in dichloromethane (3 mL) at room temperature.

-

Stir the resulting black suspension for 30 minutes.

-

Cool the mixture to -78 °C and add a solution of benzaldehyde (106 mg, 1.0 mmol) in dichloromethane (1 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding water (5 mL).

-

Filter the mixture through a pad of Celite and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1,2-diol.

Catalytic Cycle: Pinacol Coupling

Caption: Catalytic cycle of the TiI₄-mediated pinacol coupling reaction.

Synthesis of β-Amino Esters via Imine-Aldol Reaction

As a potent Lewis acid, this compound catalyzes the addition of silyl ketene acetals to imines, providing a highly efficient and diastereoselective route to β-amino esters. The reaction proceeds with excellent yields and high selectivity for the anti-diastereomer.

Quantitative Data Summary:

| Entry | Imine | Silyl Ketene Acetal | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | N-Benzylidene-aniline | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 10 | 4 | -78 | 99 | 97:3 |

| 2 | N-(4-Chlorobenzylidene)aniline | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 10 | 4 | -78 | 95 | 96:4 |

Experimental Protocol: Synthesis of anti-β-Amino Ester

-

To a solution of the imine (1.0 mmol) in dichloromethane (5 mL) at -78 °C under an argon atmosphere, add this compound (55.5 mg, 0.1 mmol).

-

Stir the mixture for 15 minutes.

-

Add a solution of the silyl ketene acetal (1.2 mmol) in dichloromethane (2 mL) dropwise.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the β-amino ester.

Reaction Workflow: TiI₄-Catalyzed Imine-Aldol Reaction

Caption: Workflow for the synthesis of β-amino esters using TiI₄.

Diastereoselective Iodoaldol Reaction

This compound can also mediate the diastereoselective iodoaldol reaction between enol ethers and aldehydes. In this transformation, TiI₄ acts as both a Lewis acid to activate the aldehyde and as an iodide source.

Quantitative Data Summary:

| Entry | Aldehyde | Enol Ether | Time (h) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 3 | -78 | 85 | 95:5 |

| 2 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | 3 | -78 | 82 | 93:7 |

Experimental Protocol: Diastereoselective Iodoaldol Reaction

-

To a solution of this compound (1.1 mmol) in dichloromethane (5 mL) at -78 °C, add a solution of the aldehyde (1.0 mmol) in dichloromethane (2 mL).

-

Stir the mixture for 10 minutes.

-

Add a solution of the enol ether (1.2 mmol) in dichloromethane (2 mL) dropwise.

-

Continue stirring at -78 °C for 3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (5 mL).

-

After warming to room temperature, extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain the iodoaldol adduct.

Proposed Mechanism: TiI₄-Mediated Iodoaldol Reaction

Caption: Proposed mechanism for the TiI₄-mediated iodoaldol reaction.

Mannich-Type Reactions

The Lewis acidity of this compound can be harnessed to catalyze Mannich-type reactions, which are fundamental for the synthesis of β-amino carbonyl compounds. TiI₄ activates the imine component, facilitating the nucleophilic attack of an enolizable ketone.

Quantitative Data Summary:

| Entry | Ketone | Aldehyde | Amine | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Acetophenone | Benzaldehyde | Aniline | 6 | rt | 88 |

| 2 | Cyclohexanone | Benzaldehyde | Aniline | 6 | rt | 92 |

Experimental Protocol: TiI₄-Catalyzed Mannich-Type Reaction

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in dichloromethane (5 mL) and stir for 30 minutes at room temperature to form the imine in situ.

-

Add this compound (0.1 mmol) to the solution and stir for an additional 15 minutes.

-

Add the ketone (1.2 mmol) and continue stirring at room temperature for 6 hours.

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the β-amino carbonyl compound.

Logical Relationship: Mannich-Type Reaction

Caption: Logical workflow of the TiI₄-catalyzed Mannich-type reaction.

Conclusion

This compound has demonstrated significant potential as a catalyst in a variety of important organic transformations. Its ability to act as a precursor to low-valent titanium species or as a potent Lewis acid allows for highly selective and efficient reactions under relatively mild conditions. The protocols and mechanistic insights provided herein offer a valuable resource for researchers in the field of organic synthesis and drug development.

Application Notes and Protocols for the Purification of Titanium Metal Using Titanium Tetraiodide (TiI4)

For Researchers, Scientists, and Drug Development Professionals